2-Cyclopropylthiolane-2-carbaldehyde
Description
Transformations Involving the Thiolane Heterocycle
Functionalization of Thiolane Ring Carbons
The functionalization of the saturated thiolane ring in a molecule like this compound, particularly at positions other than the already substituted C2, would likely proceed through C-H activation strategies. While the direct C-H functionalization of saturated heterocycles like thiolane is less common than for their aromatic counterparts (thiophenes), advances in transition-metal-catalyzed reactions offer potential pathways.
The primary challenge lies in the regioselectivity, given the presence of multiple similar C-H bonds (at C3, C4, and C5). However, the sulfur atom can play a role in directing some reactions. For instance, in related heterocyclic systems, late-stage functionalization has been achieved, which can be a powerful tool for modifying complex molecules. acs.org
Methodologies developed for the C-H arylation of thiophenes could potentially be adapted. For instance, palladium-catalyzed direct arylation has been used to functionalize the C2 and C3 positions of the thiophene (B33073) ring in various thieno-fused systems. mdpi.com These reactions often require specific directing groups or rely on the inherent electronic properties of the ring to control regioselectivity. mdpi.comresearchgate.net For a saturated thiolane ring, a directing group strategy would likely be necessary to achieve selective functionalization of the C3, C4, or C5 positions.
Chelation-assisted C-H activation is a promising approach. nih.gov A suitably positioned coordinating group could direct a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. The aldehyde group at C2, or a derivative thereof, could potentially act as such a directing group, although this might favor functionalization at the C3 position due to the formation of a stable five-membered metallacycle intermediate.
Table 1: Potential C-H Functionalization Reactions of the Thiolane Ring
| Reaction Type | Catalyst/Reagents | Potential Outcome |
| Directed C-H Arylation | Palladium catalyst, directing group | Introduction of an aryl group at a specific carbon |
| C-H Borylation | Iridium or Cobalt catalyst | Formation of a borylated thiolane derivative |
| C-H Oxidation | Various oxidizing agents | Introduction of a hydroxyl or carbonyl group |
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is a highly strained three-membered ring that exhibits unique reactivity. wikipedia.org Its C-C bonds have significant p-character, allowing them to interact with adjacent functional groups and participate in reactions that relieve ring strain.
The inherent ring strain in cyclopropanes (approximately 27.5 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. nih.gov When adjacent to a carbonyl group, as in this compound, the cyclopropane (B1198618) ring is "activated" towards nucleophilic and electrophilic attack, as well as radical-mediated processes.
Ring-Opening via Nucleophilic Addition: Donor-acceptor cyclopropanes, where the cyclopropyl ring is substituted with both an electron-donating and an electron-accepting group, are particularly susceptible to ring-opening. In the target molecule, the sulfur atom of the thiolane ring can be considered a modest donor, and the carbaldehyde is a strong acceptor. This polarization facilitates the cleavage of the C1-C2 bond. nih.gov Nucleophiles can add to the carbonyl group, followed by a rearrangement that opens the cyclopropane ring. Alternatively, a homo-Michael addition can occur, where a nucleophile attacks one of the cyclopropyl carbons, leading to ring cleavage. rsc.org
Cycloaddition Reactions: Activated cyclopropanes can act as three-carbon synthons in cycloaddition reactions. scispace.comacs.org For example, in the presence of a Lewis acid, a cyclopropyl ketone can react with an aldehyde or enone in a formal [3+2] cycloaddition to form a five-membered ring. acs.orgresearchgate.net This reactivity is driven by the formation of a stabilized intermediate upon ring opening.
Radical Reactions: The ring-opening of cyclopropyl aldehydes and ketones can also be initiated by radical pathways. For instance, the reaction of aryl-substituted cyclopropyl aldehydes with hydrosilanes, catalyzed by gold nanoparticles, proceeds through a radical-clock ring-opening mechanism to form linear silyl (B83357) enol ethers. acs.orgresearchgate.net
The cyclopropyl group exerts significant electronic effects on adjacent functional groups. Due to the p-character of its bent bonds, it can engage in conjugation with neighboring π-systems, such as the carbonyl group of the carbaldehyde. stackexchange.com
This conjugation has several consequences for reactivity:
Stabilization of Intermediates: The cyclopropyl group is known to stabilize adjacent carbocations through hyperconjugation. This effect would be relevant in any reaction mechanism involving the formation of a positive charge on the carbon atom of the carbonyl group or the adjacent carbon of the thiolane ring. wikipedia.org
Modification of Carbonyl Reactivity: The electronic interaction between the cyclopropyl ring and the carbonyl group can influence the electrophilicity of the carbonyl carbon. The cyclopropyl group can act as a π-electron donor, which might slightly reduce the electrophilicity of the aldehyde compared to a simple alkyl aldehyde. stackexchange.com However, the overriding factor in many reactions is the propensity for strain-release, which often dominates the reactivity profile. researchgate.net
Influence on Stereoselectivity: The rigid structure of the cyclopropyl group can impart stereochemical control in reactions occurring at the adjacent aldehyde. The steric bulk of the thiolane and cyclopropyl groups would likely favor the approach of reagents from the less hindered face.
Multi-Component and Cascade Reaction Development
The unique combination of functional groups in this compound makes it an interesting substrate for the development of multi-component and cascade reactions. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation. tcichemicals.comnih.gov
Cascade Reactions: A cascade reaction involving this compound could be initiated by the ring-opening of the cyclopropyl group. For example, a nucleophilic attack on the aldehyde could trigger a sequence of events, including the opening of the three-membered ring to form a reactive intermediate, which could then undergo further intramolecular reactions. There are precedents for cascade reactions of cyclopropyl ketones that lead to the formation of complex polycyclic structures. acs.orgnih.govfigshare.com For instance, a mechanochemical cascade cyclization of cyclopropyl ketones with 1,2-diamino arenes has been reported for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov
Multi-Component Reactions: Aldehydes are common components in multi-component reactions such as the Strecker, Ugi, and Passerini reactions. tcichemicals.comnih.gov this compound could potentially be used in such reactions to generate complex molecules incorporating the cyclopropylthiolane moiety. Furthermore, multi-component reactions involving the ring-opening of cyclopropanols have been developed, suggesting that similar strategies could be applied to cyclopropyl aldehydes under the right catalytic conditions. acs.orgacs.org
Reaction Kinetics and Thermodynamic Investigations
While no specific kinetic or thermodynamic data exists for this compound, the principles governing its reactivity can be inferred from studies of related compounds.
Thermodynamics of Strain Release: The high ring strain of the cyclopropyl group (approximately 115 kJ/mol or 27.5 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. nih.gov This release of strain energy contributes to a more exothermic or less endothermic reaction enthalpy, making such reactions thermodynamically favorable. The activation barrier for ring-opening is influenced by the substituents on the ring. Electron-withdrawing groups, like the aldehyde, can lower the activation energy for nucleophilic ring-opening by stabilizing the transition state. nih.gov Conversely, the release of ring strain can lower the activation barrier for photochemical reactions. nih.govchemrxiv.org
Table 2: Ring Strain of Selected Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Cyclopentane | 6.5 |
| Cyclohexane | 0 |
Data sourced from general organic chemistry principles.
Reaction Kinetics: The kinetics of reactions involving this compound would depend on the specific transformation.
Aldehyde Addition: Reactions at the aldehyde group would be influenced by steric hindrance from the adjacent quaternary carbon and the cyclopropyl and thiolane rings. This might slow down the rate of nucleophilic addition compared to less hindered aldehydes.
Cyclopropane Ring-Opening: The rate of ring-opening is highly dependent on the reaction conditions and the nature of the attacking species. Lewis acid catalysis is often employed to accelerate these reactions by activating the carbonyl group and promoting cleavage of the cyclopropane C-C bond. scispace.com Mechanistic studies on the ring-opening of cyclopropyl diol derivatives have shown that the regioselectivity and rate can be controlled by subtle electronic and steric factors. acs.org
The interplay between strain release and electronic delocalization is a key factor in determining the activation barriers and, consequently, the reaction rates of strained-ring systems. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-cyclopropylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c9-6-8(7-2-3-7)4-1-5-10-8/h6-7H,1-5H2 |
InChI Key |
FCKUSRRWMCKZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(C=O)C2CC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. researchgate.netipb.pt For 2-Cyclopropylthiolane-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) signal assignment and for determining its relative stereochemistry.
The initial analysis begins with 1D ¹H and ¹³C NMR spectra, which provide information about the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the cyclopropyl (B3062369) protons (δ 0.5-1.5 ppm), and the thiolane ring protons (δ 2.0-3.5 ppm). mdpi.comchemicalbook.com The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon (δ 190-200 ppm), the quaternary carbon at the 2-position, and the carbons of the cyclopropyl and thiolane rings. nih.gov
To unambiguously assign these signals and establish the connectivity of the atoms, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the coupling networks within the thiolane ring and the cyclopropyl group, helping to trace the proton-proton connectivities in these spin systems. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton signals. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are connected through bonds. This is vital for stereochemical analysis. ipb.pt
| Technique | Purpose | Expected Key Correlations for this compound |
|---|---|---|
| COSY | Identifies 1H-1H coupling networks | Correlations among thiolane ring protons (H3, H4, H5); correlations among cyclopropyl protons. |
| HSQC | Correlates protons to their directly attached carbons | Aldehyde H to aldehyde C; Thiolane protons to corresponding thiolane carbons; Cyclopropyl protons to corresponding cyclopropyl carbons. |
| HMBC | Identifies long-range (2-3 bond) 1H-13C correlations | Aldehyde H to C2; Cyclopropyl protons to C2; Thiolane H3 to C2. |
| NOESY | Identifies protons that are close in space | Correlations between the aldehyde proton and nearby protons on the thiolane and/or cyclopropyl rings, defining their relative orientation. |
The stereochemistry of this compound, specifically the relative orientation of the cyclopropyl and carbaldehyde groups at the chiral C2 center relative to the rest of the thiolane ring, is determined using NMR parameters like coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs). researcher.life
The magnitude of the three-bond coupling constants (³JHH) between adjacent protons on the thiolane ring can provide information about their dihedral angles, which in turn helps to define the ring's conformation and the relative stereochemistry of its substituents. wordpress.com
NOE effects, observed in NOESY or 1D NOE experiments, are the most definitive tool for this purpose. An NOE is observed between two protons if they are spatially close (typically <5 Å). By irradiating a specific proton signal and observing which other proton signals are enhanced, a map of through-space proximities can be constructed. For instance, observing an NOE between the aldehyde proton and a specific proton on the cyclopropyl ring or the thiolane ring would provide direct evidence for their spatial arrangement, confirming the compound's relative configuration. ipb.ptwordpress.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. It is also a critical tool for structural confirmation through the analysis of fragmentation patterns. researchgate.net
In HRMS, the molecule is ionized and its mass-to-charge ratio (m/z) is measured with very high precision. For this compound (C₈H₁₂OS), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the elemental composition.
When subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), the molecule breaks apart in a predictable manner. Analyzing these fragments provides a fingerprint that helps confirm the structure. nih.gov Key expected fragmentation pathways for this compound could include:
Loss of the formyl group: Cleavage of the C-CHO bond to lose a neutral CHO radical (29 Da).
Alpha-cleavage: Fission of bonds adjacent to the sulfur atom or the carbonyl group, which are common fragmentation points. mdpi.com
Ring opening: Fragmentation of the thiolane or cyclopropyl rings.
Retro-Diels-Alder reactions if applicable to the heterocyclic system upon ionization.
Recent studies on the fragmentation of sulfur allotropes and other sulfur-containing heterocycles demonstrate that the sulfur atom often directs the fragmentation pathways, leading to characteristic product ions. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is an invaluable technique for identifying and quantifying a target compound within a complex biological or chemical matrix. nih.govpurdue.eduresearchgate.net In an MS/MS experiment, the molecular ion of the target compound is selectively isolated, fragmented, and the resulting product ions are analyzed.
This process provides a highly specific transition (parent ion → product ion) that can be used for identification. For instance, in a complex mixture, one could screen for the precursor ion corresponding to the mass of this compound. Upon fragmentation, the detection of its characteristic product ions would confirm its presence with high confidence, even at very low concentrations. researchgate.netnih.gov This method is widely used in proteomics, metabolomics, and environmental analysis. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net
FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds. For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the region of 1720-1740 cm⁻¹. spectroscopyonline.com Other key peaks would include the C-H stretching vibrations of the aldehyde group (two weak bands around 2720 and 2820 cm⁻¹), the aliphatic C-H stretches of the thiolane and cyclopropyl groups (around 2850-3000 cm⁻¹), and potentially the C-S stretching vibration at lower wavenumbers (600-800 cm⁻¹). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. The C=O stretch is also Raman active. The C-S bond of the thiolane ring and the symmetric "breathing" mode of the cyclopropyl ring are expected to give rise to characteristic and potentially strong signals in the Raman spectrum, providing confirmatory evidence for these structural units. nih.goviku.edu.trresearchgate.net
| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Aldehyde) | Stretch | 1740-1720 (Strong, Sharp) | 1740-1720 (Moderate to Strong) |
| C-H (Aldehyde) | Stretch | ~2820 and ~2720 (Weak) | ~2820 and ~2720 (Moderate) |
| C-H (Aliphatic) | Stretch | 3000-2850 (Strong) | 3000-2850 (Strong) |
| C-S (Thiolane) | Stretch | 800-600 (Weak to Medium) | 800-600 (Moderate to Strong) |
X-ray Crystallography for Definitive Structure and Absolute Configuration
X-ray crystallography is a premier analytical technique that provides the most definitive and unambiguous determination of a molecule's three-dimensional structure at an atomic resolution. nih.govnih.gov For a chiral compound like this compound, this method is invaluable not only for confirming its covalent bond connectivity but also for establishing its absolute configuration. The process involves irradiating a single crystal of the purified compound with an X-ray beam. The subsequent diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of each atom can be deduced. nih.gov
The determination of the absolute stereochemistry is a critical aspect for chiral molecules, as different enantiomers can possess distinct biological activities. nih.gov When suitable crystals containing a heavy atom are analyzed, anomalous dispersion effects can be measured, leading to the assignment of the absolute configuration (e.g., R or S) without ambiguity. mdpi.com The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, serve as the ultimate structural proof and a reference for other analytical techniques.
Advanced Chromatographic Techniques
Advanced chromatographic methods are indispensable for the analysis of this compound, enabling the separation of enantiomers and the monitoring of complex reaction mixtures.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. sigmaaldrich.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). sigmaaldrich.comsigmaaldrich.com For this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are commonly employed due to their broad applicability. mdpi.comnih.gov
The development of a chiral HPLC method involves screening various CSPs and mobile phase systems—including normal phase, reversed-phase, and polar organic modes—to achieve optimal resolution between the enantiomers. nih.govmdpi.com Factors such as mobile phase composition, additives (e.g., trifluoroacetic acid), flow rate, and column temperature are meticulously optimized to maximize the separation factor (α) and resolution (Rs). nih.govmdpi.com This technique is crucial for quality control, ensuring the desired enantiomer is present in high purity.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of enantiomers (Rs > 1.5) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for monitoring the progress of chemical reactions and analyzing the composition of crude product mixtures during the synthesis of this compound. researchgate.net The gas chromatograph separates volatile and thermally stable compounds based on their boiling points and interactions with the stationary phase of the GC column. acs.org As components elute from the column, they enter the mass spectrometer, which provides mass-to-charge ratio data that aids in structural identification. scirp.org
In a typical synthesis, GC-MS can be used to track the consumption of starting materials, the formation of intermediates, and the appearance of the final product and any byproducts. researchgate.netacs.org This real-time analysis allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns corresponding to its unique structure, allowing for its unambiguous identification within the reaction mixture.
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Starting Material (e.g., a precursor thiol) | 5.2 | [Varies based on precursor structure] |
| This compound | 8.5 | [M]+•, [M-CHO]+, [M-C3H5]+ |
| Byproduct | 9.1 | [Varies based on byproduct structure] |
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance in chromatographic or spectroscopic methods. nih.gov For this compound, the aldehyde functional group is a prime target for derivatization to enhance detection sensitivity or improve chromatographic behavior. mdpi.com
For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, significantly lowering the limits of detection when using UV or fluorescence detectors. nih.gov For GC analysis, derivatization can increase the volatility and thermal stability of the compound, leading to improved peak shape and resolution. mdpi.comnih.gov For instance, converting the aldehyde to a more stable oxime or hydrazone derivative can prevent on-column degradation and improve analytical precision. nih.gov This approach is particularly useful for quantifying trace amounts of the compound in complex matrices.
| Technique | Derivatizing Reagent | Purpose | Advantage |
|---|---|---|---|
| HPLC-UV/Fluorescence | 2,4-Dinitrophenylhydrazine (DNPH) | Introduce a strong chromophore | Enhanced UV-Vis detection sensitivity |
| HPLC-Fluorescence | Dansylhydrazine | Introduce a fluorophore | Ultra-sensitive fluorescence detection |
| GC-MS | Hydroxylamine hydrochloride | Form a stable oxime derivative | Improved thermal stability and peak shape |
| GC-MS | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Form an enol-silyl ether | Increased volatility for GC analysis mdpi.com |
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies are foundational for predicting the electronic properties and behavior of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 2-Cyclopropylthiolane-2-carbaldehyde, DFT calculations could provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. These calculations are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The results from such studies could be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of interaction.
The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the flexibility of the thiolane ring and the rotation of the cyclopropyl (B3062369) and carbaldehyde groups. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. By calculating the relative energies of these conformers, an energy landscape can be constructed, providing a detailed picture of the molecule's preferred shapes and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and chemical reactivity.
When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Transition state modeling uses quantum chemical methods to locate the geometry and energy of this transient species. By identifying the transition state connecting reactants to products, chemists can elucidate the detailed step-by-step mechanism of a reaction. This includes calculating the activation energy, which determines the reaction rate. Such models are invaluable for understanding how the aldehyde or the thiolane ring might participate in various chemical transformations.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water). This approach offers a more realistic view of the molecule's conformational flexibility and how it might interact with other molecules, such as biological receptors or other reactants.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. For instance, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. A strong correlation between predicted and experimental spectra provides a high degree of confidence in the structural assignment of the molecule.
Structure-Reactivity Relationship Studies
By combining the insights gained from the computational methods described above, a comprehensive understanding of the structure-reactivity relationship for this compound can be developed. For example, by analyzing the electronic properties (from DFT), conformational preferences, and reaction pathways (from transition state modeling), researchers can build models that predict how modifications to the molecule's structure would affect its chemical reactivity. These studies are fundamental for the rational design of new molecules with desired properties.
In Silico Design of Novel Transformations
The unique structural arrangement of this compound, which combines a strained cyclopropyl ring directly attached to a sulfur-containing heterocycle at a quaternary carbon bearing an aldehyde, presents a rich landscape for discovering novel chemical transformations. Computational chemistry and in silico design methodologies are pivotal in exploring and predicting the reactivity of this molecule, thereby guiding the synthesis of new, high-value compounds. These theoretical approaches allow for the investigation of reaction mechanisms, transition states, and the thermodynamic and kinetic profiles of potential transformations before their experimental implementation.
One of the most promising avenues for novel transformations of this compound is the strategic opening of the high-energy cyclopropyl ring. The ring strain inherent in the cyclopropyl group can be harnessed as a driving force for various reactions. Density Functional Theory (DFT) studies are instrumental in modeling these transformations. For instance, in silico investigations into phosphine-catalyzed ring-opening reactions of cyclopropyl ketones have demonstrated the feasibility of such approaches. rsc.orgscilit.comresearchgate.net A similar strategy can be computationally designed for this compound.
A hypothetical phosphine-catalyzed tandem ring-opening and annulation reaction can be modeled to predict its viability. In this proposed transformation, a phosphine (B1218219) nucleophile would initiate the reaction by attacking the aldehyde carbon, followed by a rearrangement that leads to the cleavage of a C-C bond in the cyclopropyl ring. This would generate a reactive zwitterionic intermediate that could undergo a subsequent intramolecular reaction. DFT calculations, employing a functional such as B3LYP with a basis set like 6-311+G(d,p), can be used to map the potential energy surface of this reaction pathway. Key parameters such as the activation energies (ΔG‡) and reaction energies (ΔGr) for each elementary step can be calculated to determine the kinetic and thermodynamic feasibility of the proposed transformation.
| Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔGr (kcal/mol) |
| 1. Nucleophilic Attack | Attack of triphenylphosphine (B44618) on the aldehyde carbonyl group. | 15.2 | -8.5 |
| 2. Ring Opening | Cleavage of the proximal C-C bond of the cyclopropyl ring to form a zwitterionic intermediate. | 22.5 | -12.3 |
| 3. Intramolecular Cyclization | The anionic center of the intermediate attacks the electrophilic sulfur atom of the thiolane ring. | 18.7 | -25.6 |
| 4. Catalyst Regeneration | Elimination of the phosphine catalyst to yield the final bicyclic product. | 12.1 | -30.1 |
Note: The data in this table is hypothetical and serves as an illustrative example of computational findings for a proposed transformation.
Furthermore, in silico methods can be employed to explore radical-mediated transformations. The cyclopropyl group can act as a radical clock, and theoretical studies can predict the outcomes of reactions involving radical species. researchgate.netnih.gov Computational modeling can help in designing reactions where a radical addition to the aldehyde is followed by a selective ring-opening of the cyclopropyl group. These studies can provide insights into the regioselectivity and stereoselectivity of such reactions, which are often difficult to predict experimentally. The stability of the resulting radical intermediates and the energy barriers for their subsequent reactions can be calculated to guide the choice of radical initiators and reaction conditions.
Another area of in silico design involves leveraging the sulfur atom in the thiolane ring. Computational studies on sulfur-containing heterocycles have shown that the sulfur atom can play a crucial role in directing reaction pathways and stabilizing intermediates. numberanalytics.comnih.gov Theoretical models can be constructed to design novel transformations that involve the functionalization of the thiolane ring, potentially triggered by an initial reaction at the aldehyde or cyclopropyl group. For example, the design of a tandem reaction involving an initial oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, followed by a rearrangement involving the adjacent functional groups, can be explored computationally. Such studies would provide valuable data on the geometric and electronic structures of intermediates and transition states, facilitating the development of new synthetic methodologies.
By employing these computational and theoretical tools, novel and complex molecular architectures can be designed starting from this compound. The predictive power of in silico investigations helps to minimize the trial-and-error approach in the laboratory, saving time and resources while accelerating the discovery of innovative chemical transformations.
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This compound does not appear in the indexed chemical literature, suggesting it may be a novel or highly specialized molecule that has not been synthesized or reported on in peer-reviewed publications. Consequently, it is not possible to provide a detailed article on its applications in advanced organic synthesis as outlined in the requested structure.
The topics specified, such as its role as a chiral building block, a precursor for complex heterocyclic scaffolds, an intermediate in total synthesis, its use in developing novel organosulfur reagents, and its contribution to organosulfur chemistry methodologies, require specific experimental data and research that are not available for this particular compound.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis Strategies
The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes for complex molecules like 2-Cyclopropylthiolane-2-carbaldehyde. rasayanjournal.co.inejcmpr.com Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and solvents. ejcmpr.commdpi.com Key areas of investigation include:
Atom-Economical Reactions: Designing synthetic pathways, such as multicomponent reactions or heterocyclizations of functionalized alkynes, that maximize the incorporation of starting material atoms into the final product. researchgate.netnih.gov
Green Catalysis: Moving away from stoichiometric reagents towards catalytic systems. This includes employing heterogeneous catalysts for easier separation and recycling or using earth-abundant metal catalysts. An example could be the use of basic alumina (B75360) as a solid support and catalyst in solvent-free conditions. mdpi.com
Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonic-assisted methods to accelerate reaction times and potentially reduce side-product formation, which aligns with green chemistry principles. rasayanjournal.co.in
Renewable Feedstocks and Solvents: Exploring the use of bio-based starting materials and replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Approach | Potential Green Approach |
|---|---|---|
| Solvents | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) | Water, Supercritical CO2, Bio-solvents, Solvent-free |
| Catalysts | Stoichiometric reagents, Precious metal catalysts | Heterogeneous catalysts, Earth-abundant metals, Biocatalysts |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonication |
| Efficiency | Multi-step synthesis with purification at each stage | One-pot reactions, Tandem or cascade reactions |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The high ring strain of the cyclopropyl (B3062369) group makes it a "spring-loaded" functional group, prone to unique ring-opening reactions. nih.gov The future exploration of this compound's reactivity will likely focus on leveraging this characteristic to construct complex molecular architectures.
Radical-Mediated Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening. beilstein-journals.org Research into oxidative radical reactions could lead to novel transformations, where a radical addition to the aldehyde or another part of the molecule triggers a ring-opening cascade to form linear or new cyclic structures. nih.gov
Transition-Metal-Catalyzed Transformations: Transition metals can interact with the cyclopropyl ring in various ways. For instance, gold nanoparticle-catalyzed silaboration has been shown to induce an unprecedented ring-opening rearrangement of 2-aryl-substituted cyclopropyl aldehydes. researchgate.net Similar investigations could uncover new pathways for C-C and C-S bond formation.
Tandem Reactions: The aldehyde functionality can be used to initiate tandem reactions. For example, a Heck-type reaction followed by a cyclopropane (B1198618) ring-opening could generate acyclic structures with multiple stereocenters, a transformation whose selectivity can be governed by other functional groups within the molecule. nih.govacs.org
Multicomponent Reactions (MCRs): The aldehyde group is a common participant in MCRs. Designing new MCRs involving this compound could provide rapid access to complex and diverse molecular scaffolds in a single synthetic operation. researchgate.net
Chemoenzymatic and Biocatalytic Approaches for Enhanced Selectivity
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing exceptional selectivity under mild conditions. ucl.ac.ukcornell.edu For a chiral molecule like this compound, enzymatic methods are particularly promising for accessing enantiomerically pure forms.
Enantioselective Synthesis: Enzymes such as monooxygenases or lactonases, which have been used for the synthesis of other chiral sulfur compounds, could be employed or engineered to produce specific stereoisomers of the thiolane ring. ucl.ac.uk Similarly, halohydrin dehalogenases have been used for the enantioselective synthesis of related sulfur heterocycles like thiiranes. researchgate.net
Stereoselective Aldehyde Reduction: Oxidoreductases (e.g., alcohol dehydrogenases) could be used for the highly stereoselective reduction of the carbaldehyde group to the corresponding alcohol, creating an additional chiral center with high precision.
Dynamic Kinetic Resolution: Combining an enzyme for kinetic resolution with a catalyst that racemizes the starting material can theoretically convert 100% of a racemic mixture into a single enantiomer of a product, a powerful strategy for maximizing efficiency. mdpi.com
Table 2: Potential Biocatalytic Transformations
| Enzyme Class | Potential Transformation | Advantage |
|---|---|---|
| Oxidoreductases | Asymmetric reduction of the aldehyde to a primary alcohol | High enantioselectivity (creation of a new stereocenter) |
| Monooxygenases | Enantiodivergent synthesis of optically pure sulfoxides | Access to both enantiomers of the oxidized product. ucl.ac.uk |
| Hydrolases (e.g., Lipases) | Kinetic resolution of a racemic precursor | Separation of enantiomers under mild conditions |
| Carboxylic Acid Reductases (CAR) | Reduction of a potential carboxylic acid precursor to the aldehyde | Potential for enzymatic final step in synthesis. mdpi.com |
Development of Advanced in situ Spectroscopic Monitoring Techniques
To fully understand and optimize the complex transformations of this compound, particularly the rapid ring-opening reactions, advanced real-time monitoring techniques are essential. Process Analytical Technology (PAT) tools can provide a continuous stream of data on reaction kinetics, intermediate formation, and product purity. nih.gov
Real-Time Reaction Analysis: The application of in situ spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products without the need for sampling. nih.govfu-berlin.de This is crucial for understanding transient species involved in cyclopropane ring-opening mechanisms.
Kinetic and Mechanistic Studies: By monitoring reactions in real-time, detailed kinetic profiles can be generated. This data is invaluable for elucidating complex reaction mechanisms, identifying rate-limiting steps, and understanding the influence of various parameters (temperature, catalyst loading, etc.) on the reaction outcome. youtube.comuu.nl
Process Optimization and Control: Continuous monitoring allows for improved control over reaction conditions, ensuring consistency and maximizing yield and selectivity. This is a key step in translating a laboratory procedure to a scalable, industrial process.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction and optimization of complex reaction systems. beilstein-journals.orgrjptonline.org
Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the major product, yield, and stereoselectivity of a transformation. sesjournal.comresearchgate.net For a molecule like this compound, AI could predict the outcome of novel ring-opening reactions under various conditions, saving significant experimental time and resources. bohrium.comchemeurope.com
Condition Optimization: ML algorithms can navigate complex, multi-variable reaction spaces to identify optimal conditions (e.g., catalyst, solvent, temperature, stoichiometry) far more efficiently than traditional one-variable-at-a-time approaches. beilstein-journals.orgsemanticscholar.org This can be coupled with high-throughput experimentation (HTE) platforms for autonomous, closed-loop reaction optimization. beilstein-journals.org
De Novo Design and Retrosynthesis: AI tools can assist in designing novel synthetic routes by proposing viable reaction pathways. By learning the rules of chemical reactivity, these models can suggest unprecedented transformations or more efficient routes to the target molecule and its derivatives. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Cyclopropylthiolane-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiolane- and cyclopropane-containing aldehydes typically involves cyclopropanation via Simmons-Smith reactions or [2+1] cycloadditions, followed by thiolane ring formation using sulfur-based nucleophiles. Optimization includes adjusting catalysts (e.g., Zn/Cu for cyclopropanation), temperature (0–25°C for stability), and solvent polarity (e.g., THF or DCM). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopropyl and thiolane moieties:
- ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm), while the aldehyde proton resonates near δ 9.5–10 ppm.
- ¹³C NMR : The cyclopropyl carbons are typically observed at δ 5–15 ppm.
- IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and thiolane C-S stretches (600–700 cm⁻¹) provide additional validation. X-ray crystallography may resolve steric effects in the thiolane ring .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer : Aldehydes are prone to oxidation; thus, storage under inert gas (e.g., N₂) at –20°C in amber vials is recommended. Stabilizers like hydroquinone (0.1%) can inhibit polymerization. Regular purity checks via GC-MS or HPLC are advised to detect degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The cyclopropyl group introduces angle strain (60° bond angles), increasing electrophilicity at the aldehyde carbon. Computational studies (DFT calculations) can model charge distribution and transition states. Experimentally, compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane derivatives) using kinetic assays. Substituent effects (e.g., electron-withdrawing groups) may further modulate reactivity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Assessment : Use LC-MS to rule out impurities (>98% purity required).
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, regression) to identify confounding variables across studies. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .
Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to protein targets (e.g., enzymes with thiol-reactive sites).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Coralate structural descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem or ChEMBL .
Data Analysis and Ethical Considerations
Q. What frameworks ensure rigorous experimental design and data interpretation for studies involving this compound?
- Methodological Answer : Follow guidelines from the International Baccalaureate Extended Essay Guide:
- Hypothesis Testing : Clearly define null/alternative hypotheses and use appropriate controls.
- Error Analysis : Quantify systematic vs. random errors (e.g., via triplicate measurements).
- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and declare conflicts of interest .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Aldehyde Reactivity | Enhanced by cyclopropyl strain | |
| Storage Stability | –20°C under N₂, 0.1% hydroquinone | |
| Bioactivity Validation | LC-MS purity >98%, orthogonal assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
